
DL-LEUCINE-D10-N-FMOC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPC-15199 involves the protection of the amino group of leucine with a fluorenylmethoxycarbonyl (Fmoc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-(9-fluorenylmethoxycarbonyl)-L-leucine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NPC-15199 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine and fluorenylmethoxycarbonyl chloride are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
NPC-15199 undergoes several types of chemical reactions, including:
Oxidation: NPC-15199 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorenylmethoxycarbonyl group, yielding leucine.
Substitution: NPC-15199 can participate in substitution reactions where the fluorenylmethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the fluorenylmethoxycarbonyl group.
Substitution: Various nucleophiles can be used to substitute the fluorenylmethoxycarbonyl group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of NPC-15199.
Reduction: Leucine.
Substitution: Substituted derivatives of NPC-15199.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
DL-Leucine-D10-N-FMOC is extensively used in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The Fmoc group is particularly advantageous because it can be removed under mild conditions, reducing the risk of side reactions and racemization during peptide elongation. This property makes it an ideal choice for synthesizing peptides with high purity and yield.
Case Study :
In a study focused on the synthesis of bioactive peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of deuterated leucine facilitated tracking the peptides' metabolic pathways using mass spectrometry, providing insights into their biological activities.
Metabolic Studies
The deuterated form of leucine serves as a valuable tracer in metabolic studies. Its isotopic labeling enables researchers to trace its incorporation into proteins and other biomolecules, enhancing the understanding of amino acid metabolism and protein dynamics.
Applications in Muscle Metabolism :
Research has shown that this compound can be used to investigate muscle recovery post-exercise. Studies indicated that participants receiving this compound demonstrated improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery.
Insulin Sensitivity Research :
Another study explored the impact of this compound on insulin sensitivity in diabetic models. Results indicated that while it activated PPARγ similarly to known drugs like rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage.
Pharmaceutical Research
This compound is also investigated for its potential therapeutic effects. Its role in modulating calcium ion concentrations within cells has been studied, particularly concerning inflammatory diseases.
Mechanism of Action :
The compound increases intracellular calcium ion concentration by releasing calcium from the endoplasmic reticulum and facilitating calcium entry into cells. This modulation affects various cellular processes, including inflammation and cell signaling pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |
D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |
L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |
N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |
The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications .
Mechanism of Action
NPC-15199 exerts its effects primarily through the modulation of calcium ion concentrations within cells. It increases intracellular calcium ion concentration by releasing calcium ions from the endoplasmic reticulum and facilitating calcium ion entry into the cells. This modulation of calcium ion levels affects various cellular processes, including inflammation and cell signaling pathways .
Comparison with Similar Compounds
NPC-15199 is part of a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids. Similar compounds include:
- N-(fluorenyl-9-methoxycarbonyl)-L-phenylalanine
- N-(fluorenyl-9-methoxycarbonyl)-L-tyrosine
- N-(fluorenyl-9-methoxycarbonyl)-L-tryptophan
Uniqueness
NPC-15199 is unique due to its specific anti-inflammatory properties and its ability to modulate calcium ion concentrations in cells. Unlike other similar compounds, NPC-15199 has been shown to effectively block the recruitment of neutrophils into inflammatory sites and inhibit T-cell activation, making it a valuable compound for research in inflammatory diseases .
Biological Activity
DL-Leucine-D10-N-FMOC is a deuterated derivative of the essential amino acid leucine, distinguished by its incorporation of ten deuterium atoms and the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and metabolic studies, offering unique insights into biological processes due to its stable isotope labeling.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : C₁₅H₁₈D₁₀N₂O₃
- CAS Number : 1190594-22-9
- Molecular Weight : Approximately 290.43 g/mol
The Fmoc group serves to protect the amino group during synthesis, allowing for selective reactions while maintaining the biological activity of leucine. The deuterium labeling aids in tracking the compound’s metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Role in Protein Synthesis
Leucine is a crucial amino acid involved in protein synthesis and metabolic regulation. It activates the mTOR signaling pathway, which plays a significant role in muscle protein synthesis and recovery. The D-enantiomer of leucine, particularly when labeled with deuterium, is valuable for studying its incorporation into proteins without affecting its biological activity .
Metabolic Studies
This compound is particularly useful in metabolic studies due to its isotopic labeling. Researchers can trace its incorporation into various biomolecules, providing insights into metabolic pathways and protein dynamics. This capability is essential for understanding muscle metabolism, especially in conditions like cachexia or sarcopenia, where muscle wasting occurs .
Applications
- Peptide Synthesis : The Fmoc protecting group allows for efficient peptide synthesis while maintaining the integrity of the amino acid.
- Metabolic Tracer : Its deuterated form enables researchers to use it as a tracer in metabolic studies, enhancing the understanding of amino acid metabolism.
- Pharmaceutical Research : The compound can be used in drug development processes, particularly in assessing pharmacokinetics and metabolic profiles .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |
D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |
L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |
N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |
The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications.
Muscle Recovery Studies
A study investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery, making it a valuable tool for further research into muscle metabolism .
Insulin Sensitivity Research
Another study explored the impact of Fmoc-leucine-d10 on insulin sensitivity in diabetic models. Results indicated that while Fmoc-leucine-d10 activated PPARγ similarly to rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing DL-Leucine-d10-N-FMOC, and how do isotopic purity and FMOC protection influence reaction conditions?
- Methodological Answer : Synthesis typically involves deuterium exchange or incorporation during leucine preparation, followed by FMOC protection under anhydrous conditions. The deuterium labeling (≥98 atom % D) requires rigorous control of reaction parameters (e.g., pH, temperature) to minimize proton contamination . FMOC protection (via FMOC-Cl or FMOC-OSu) is performed in DMF or THF with catalytic DMAP, requiring inert atmospheres to prevent hydrolysis. Isotopic purity is verified via mass spectrometry (MS) and NMR, where deuterium incorporation is confirmed by the absence of proton signals in CDCl₃ or D₂O .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do deuterium labels complicate interpretation?
- Methodological Answer : Key techniques include:
- ¹H NMR : Deuterated carbons suppress adjacent proton signals, simplifying spectra but requiring careful integration for residual protons.
- ²H NMR : Directly quantifies deuterium distribution but requires specialized probes and long acquisition times.
- ESI-MS : Confirms molecular weight and isotopic pattern; deuterium increases the m/z ratio by ~10 Da compared to non-deuterated analogs.
- FT-IR : FMOC’s carbonyl stretch (~1710 cm⁻¹) and amide bands (~1650 cm⁻¹) are critical for functional group validation. Challenges arise when overlapping signals from deuterated alkyl chains obscure structural details .
Q. How is this compound used in peptide synthesis, and what precautions are necessary to maintain isotopic integrity during solid-phase synthesis?
- Methodological Answer : The FMOC group is cleaved with piperidine/DMF (20% v/v), exposing the amino group for coupling. Deuterium-labeled leucine is incorporated to study peptide dynamics (e.g., via deuterium isotope effects on hydrogen bonding). Precautions:
- Use deuterium-depleted solvents to avoid proton exchange.
- Monitor coupling efficiency via Kaiser test to prevent incomplete reactions that dilute isotopic purity.
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate deuterated/non-deuterated byproducts .
Advanced Research Questions
Q. How do deuterium isotope effects in this compound impact kinetic studies in enzymatic or metabolic assays, and how can these effects be quantified?
- Methodological Answer : Deuteration alters bond vibrational frequencies, affecting enzyme-substrate binding (KIE, kinetic isotope effect). For example, in leucine dehydrogenase assays:
- Measure k₃ (turnover number) using stopped-flow spectroscopy under varied D₂O/H₂O conditions.
- Calculate KIE = (k₃(H)/k₃(D)) to quantify enzymatic sensitivity to deuteration.
- Control for solvent isotope effects by comparing results in H₂O vs. D₂O buffers. Contradictions arise when KIE values deviate from theoretical models (e.g., Swain-Schaad relationships), suggesting non-classical isotope effects .
Q. What experimental strategies resolve contradictions in NMR data when deuterium-labeled this compound exhibits unexpected proton coupling in aqueous solutions?
- Methodological Answer : Apparent proton signals in deuterated compounds may arise from:
- Incomplete deuteration : Verify via high-resolution MS and repeat synthesis with extended deuterium exchange steps.
- Solvent exchange : Use deuterated solvents (e.g., D₂O) and low-temperature NMR (e.g., 278 K) to slow H/D exchange at labile sites.
- NOE effects : Perform 2D NOESY to distinguish genuine proton signals from artifacts. Cross-validate with ¹³C DEPT-Q NMR to confirm carbon-deuterium bonding .
Q. How can researchers design reproducible experiments using this compound in metabolic flux analysis, considering batch-to-batch variability in isotopic purity?
- Methodological Answer :
- Batch validation : Require suppliers to provide batch-specific certificates of analysis (CoA) with MS/NMR data.
- Internal standards : Spike samples with non-deuterated leucine as a reference for LC-MS quantification.
- Statistical controls : Use ANOVA to compare flux rates across batches; discard outliers exceeding ±2% isotopic variance.
- Replication : Triplicate experiments with independent batches to confirm trends are not artifactually batch-dependent .
Q. What computational tools are recommended for modeling the structural and thermodynamic impacts of deuterium in this compound, particularly in molecular dynamics (MD) simulations?
- Methodological Answer :
- Force field modification : Adjust bond lengths and force constants in AMBER or CHARMM to reflect deuterium’s reduced mass.
- Solvent models : Use explicit D₂O solvent boxes in MD simulations to account for solvent isotope effects.
- Free energy calculations : Compute ΔΔG of deuterated vs. non-deuterated leucine using thermodynamic integration (TI) or free energy perturbation (FEP). Validate against experimental KIE data .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and observed deuterium content in this compound after prolonged storage?
- Methodological Answer :
- Hypothesis : Proton contamination via moisture absorption or radiolysis.
- Testing :
Store samples under argon with molecular sieves; compare deuterium content via MS pre/post storage.
Conduct accelerated aging studies (40°C/75% RH) to simulate degradation pathways.
- Mitigation : Lyophilize and store at -20°C in amber vials. Use Karl Fischer titration to quantify water content .
Q. When conflicting data arise in studies using this compound for protein folding analysis, how can researchers determine if the issue stems from isotopic labeling or experimental design?
- Methodological Answer :
- Control experiments : Compare folding kinetics of deuterated vs. non-deuterated leucine in identical buffers.
- Error source analysis : Apply root-cause analysis (RCA) frameworks (e.g., Fishbone diagram) to isolate variables (e.g., temperature, pH, labeling efficiency).
- Collaborative validation : Share samples with independent labs to replicate results .
Q. Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to publishing studies involving deuterated compounds like this compound, particularly regarding data transparency and reagent sourcing?
- Methodological Answer :
- Reagent documentation : Disclose supplier, batch number, and CoA in supplementary materials.
- Data accessibility : Share raw NMR/MS files via repositories like Zenodo.
- Reproducibility checklists : Adopt ARRIVE or MDAR guidelines to detail experimental conditions (e.g., solvent grades, instrument calibration) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860520 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126727-03-5, 35661-60-0 | |
Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC334290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.